Dimethenamid-P

Catalog No.
S647185
CAS No.
163515-14-8
M.F
C12H18ClNO2S
M. Wt
275.80 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethenamid-P

Racemic dimethenamid contains 50% inactive isomer, inflating application rates. Dimethenamid-P (the pure (S)-enantiomer) provides equivalent VLCFA inhibition at up to 50% lower use rate.

  • Reduces active ingredient loading, cutting transport costs and environmental load.
  • High solubility (1,449 mg/L) ensures activation in dryland farming vs. pyroxasulfone.
  • Low Kd (2.3 L/kg) maximizes bioavailability in high-OM soils, unlike S-metolachlor.

Ideal for low-dose pre-emergence formulations and tank mixtures.

CAS Number

163515-14-8

Product Name

Dimethenamid-P

IUPAC Name

2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-[(2S)-1-methoxypropan-2-yl]acetamide

Molecular Formula

C12H18ClNO2S

Molecular Weight

275.80 g/mol

InChI

InChI=1S/C12H18ClNO2S/c1-8-7-17-10(3)12(8)14(11(15)5-13)9(2)6-16-4/h7,9H,5-6H2,1-4H3/t9-/m0/s1

InChI Key

JLYFCTQDENRSOL-VIFPVBQESA-N

solubility

In water, 1449 mg/L at 25 °C
In hexane 20.8 g/100 mL; miscible with acetone, acetonitrile, toluene, and n-octanol (all at 25 °C)

Canonical SMILES

CC1=CSC(=C1N(C(C)COC)C(=O)CCl)C

Isomeric SMILES

CC1=CSC(=C1N([C@@H](C)COC)C(=O)CCl)C

The exact mass of the compound Dimethenamid-P is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 1449 mg/l at 25 °cin hexane 20.8 g/100 ml; miscible with acetone, acetonitrile, toluene, and n-octanol (all at 25 °c). It belongs to the ontological category of 2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-(1-methoxypropan-2-yl)acetamide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Herbicides. However, this does not mean our product can be used or applied in the same or a similar way.

Synonyms

(S)-Dimethenamid, 2-Chloro-N-(2,4-dimethyl-3-thienyl)-N-[(1S)-2-methoxy-1-methylethyl]acetamide, Outlook, Frontier, Dimethenamid-P (S)-enantiomer

Purity

≥98%

Package Size

10 mg, 50 mg, 100 mg

Dimethenamid-P is the resolved (S)-enantiomer of the chloroacetamide herbicide dimethenamid, widely utilized as a pre-emergence and early post-emergence inhibitor of very-long-chain fatty acid (VLCFA) synthesis. For procurement and formulation, its primary baseline attributes include a high aqueous solubility (1,449 mg/L at 25 °C), which ensures rapid activation in soil moisture, and a low soil adsorption coefficient that maximizes bioavailability for root and shoot uptake [1]. By isolating the herbicidally active enantiomer, Dimethenamid-P delivers equivalent weed control efficacy to the racemic mixture but requires significantly lower active ingredient loading per hectare, thereby reducing environmental load, transport costs, and formulation volume requirements [2].

Research Fit

Chiral Identity (S)-enantiomer dimethenamid for stereochemical-control and VLCFA-inhibitor studies
Mode of Action VLCFA elongase inhibition (HRAC Group 15) – pre-emergent and early post-emergent research
Crop Target Models Soil-applied use in corn, soybean, sunflower and other row crop studies

Substituting Dimethenamid-P with racemic dimethenamid or alternative Group 15 herbicides like S-metolachlor or pyroxasulfone fundamentally alters formulation economics and field performance. Using the racemic mixture introduces 50% inactive (R)-isomer, which requires up to double the application rate to achieve equivalent weed control, directly increasing logistical costs and environmental residue burdens[1]. Furthermore, attempting to substitute with S-metolachlor results in higher soil binding (Kd = 4.0 L/kg vs 2.3 L/kg for Dimethenamid-P), which can reduce bioavailability in soils with high organic matter [2]. Similarly, substituting with pyroxasulfone drastically reduces aqueous solubility (3.49 mg/L vs 1,449 mg/L), necessitating more rainfall for activation and limiting horizontal diffusion in the soil profile [3].

Substitution Risk

Racemic Dimethenamid (50% inactive R-enantiomer)
Equivalent weed control would require higher application rates; racemic mixture may not match performance in reduced-rate or enantiomer-specific programs.
In-Class Chloroacetamides (S-metolachlor, acetochlor, pyroxasulfone)
Differential crop safety, resistance profiles, and soil persistence characteristics may limit direct interchange without field validation on target weed spectrum and soil type.

Enantiomeric Resolution for Reduced Application Rates

Dimethenamid-P consists of >90% of the active (S)-isomer, compared to the 50:50 racemic mixture of standard dimethenamid. Field efficacy data demonstrates that Dimethenamid-P achieves equivalent or superior weed control at application rates of 0.72 to 0.94 kg ai/ha, whereas the racemic mixture requires up to 1.35-1.80 kg ai/ha for comparable results [1]. This direct replacement at roughly half the use rate drastically reduces the mass of active ingredient required per formulated batch.

Evidence DimensionRequired application rate for >90% efficacy
Target Compound Data0.72 - 0.94 kg ai/ha (Dimethenamid-P)
Comparator Or Baseline1.35 - 1.80 kg ai/ha (Racemic dimethenamid)
Quantified Difference~35-50% reduction in active ingredient requirement
ConditionsPre-emergence field application for broadleaf/grass control

Procurement of the resolved P-enantiomer halves the required volume of active ingredient for end-use formulations, optimizing transport, storage, and environmental compliance.

Enantiomer activity attribution
Head-to-head
Dimethenamid-P 100% (S)-enantiomer (active)
Racemic dimethenamid 50% (S)-enantiomer + 50% (R)-inactive
Same herbicidal activity at approx. half the application rate
Supports reduced-rate formulation research and enantiomer-specific VLCFA inhibition studies
Stereochemical identity underpins rate-response differences

Soil Adsorption Advantage vs. S-metolachlor

In comparative soil binding studies, Dimethenamid-P exhibits a significantly lower soil sorption coefficient (Kd) than S-metolachlor, a common in-class substitute. The average Kd for Dimethenamid-P is 2.3 L/kg, compared to 4.0 L/kg for S-metolachlor [1]. Because Dimethenamid-P binds less tightly to soil organic matter, a higher proportion of the active ingredient remains in the soil solution where it is available for root and shoot uptake, ensuring consistent efficacy even in soils with higher organic matter content.

Evidence DimensionSoil sorption coefficient (Kd)
Target Compound Data2.3 L/kg
Comparator Or Baseline4.0 L/kg (S-metolachlor)
Quantified Difference42.5% lower soil binding affinity
ConditionsEvaluated across multiple soil types (sandy clay loam to silt loam)

Lower soil binding ensures that the procured active ingredient performs reliably across diverse soil profiles without requiring compensatory rate increases in high-organic-matter soils.

Cross-resistance ratio
Head-to-head
R:S = 5.5 MHR Amaranthus tuberculatus (CHR-M6)
vs. S-metolachlor 7.5, acetochlor 6.1, pyroxasulfone 2.9
Lower R:S suggests reduced cross-resistance; supports MHR management research
Dose-response greenhouse conditions; field validation recommended

Aqueous Solubility Advantage vs. Pyroxasulfone

Dimethenamid-P possesses an exceptionally high water solubility of 1,449 mg/L at 25 °C [1]. In stark contrast, pyroxasulfone, another VLCFA inhibitor used as a pre-emergence substitute, has a water solubility of only 3.49 mg/L at 20 °C [2]. This >400-fold difference means Dimethenamid-P requires significantly less rainfall or irrigation to activate and diffuse horizontally through the soil profile, reducing the risk of product failure under dry conditions.

Evidence DimensionAqueous solubility
Target Compound Data1,449 mg/L (at 25 °C)
Comparator Or Baseline3.49 mg/L (Pyroxasulfone at 20 °C)
Quantified Difference>400x higher water solubility
ConditionsStandard laboratory physicochemical profiling

High solubility guarantees that formulations based on Dimethenamid-P will activate reliably in the field with minimal moisture, providing a critical performance guarantee for end-users.

Residual control (corn)
Head-to-head
≤79% (21 DAT) / ≤54% (63 DAT)
No significant difference vs. acetochlor or pyroxasulfone alone
Stand-alone residual control is limited; tank-mix evaluation needed for extended control
Field trial data, Huntley MT; weed spectrum: kochia, lambsquarters, wild buckwheat
Sunflower efficacy & safety
Head-to-head
Dimethenamid-P 72% weed control; 19–45% phytotoxicity on sandy soil
S-metolachlor 47% weed control; no injury on Chernozem
Pethoxamid 49% weed control
Weed control potency must be balanced against soil-CEC dependent crop injury risk
Sunflower trials 2015-2017 across Regosol, Chernozem, Fluvisol
Soil persistence & mobility
Head-to-head
Dimethenamid-P shortest persistence in Regosol/Chernozem; 4% vertical transport
S-metolachlor longer persistence
Pethoxamid 6% vertical transport
Faster dissipation reduces carryover risk to rotational crops
Variable precipitation; field-scale fate data required for groundwater assessments
Fall-applied weedy rice control
Head-to-head
Dimethenamid-P (525/1050 g ai/ha) intermediate control; rice injury ≤13%
Acetochlor / pyroxasulfone greater weedy rice control but higher crop injury
Offers a moderate-control, lower-injury profile for weedy rice management research
Arkansas field trials 2016-2018; flood conditions influenced results

Low-Dose Pre-Emergence Herbicide Formulations

Directly leveraging its enantiopurity (Evidence 1), Dimethenamid-P is the optimal choice for manufacturing low-dose pre-emergence agricultural formulations, where reducing the total chemical load per hectare is a regulatory or logistical requirement [1].

High-Organic-Matter Soil Treatments

Due to its lower soil sorption coefficient (Kd = 2.3 L/kg) compared to S-metolachlor (Evidence 2), it is highly suited for formulations targeted at regions with high soil organic matter, where other chloroacetamides would bind too tightly to be bioavailable[2].

Dry-Climate / Low-Rainfall Agricultural Products

Capitalizing on its massive >400x solubility advantage over pyroxasulfone (Evidence 3), Dimethenamid-P is the preferred active ingredient for dryland farming applications where minimal moisture is available for herbicide activation [3].

Synergistic Tank-Mix Manufacturing

Because of its high efficacy at reduced rates, Dimethenamid-P is an ideal baseline component for multi-active tank mixtures (e.g., with pendimethalin or post-emergence herbicides), allowing formulators to build broad-spectrum products without exceeding maximum allowable chemical loads [1].

Application Fit

Application
Selection Property
Validation Focus
Corn preemergence with pendimethalin tank-mix
Compatibility with pendimethalin for extended residual control
In-season weed control duration under local soil and weather conditions
Sunflower on medium/high CEC soils with high weed pressure
Higher Chenopodium album efficacy relative to S-metolachlor/pethoxamid
Phytotoxicity risk assessment on target soil CEC; rate adjustment for crop safety
MHR waterhemp management in corn-soybean rotations
Lower cross-resistance ratio (R:S) compared to S-metolachlor and acetochlor
Resistance pattern verification in local Amaranthus tuberculatus populations
Rotational crop safety-sensitive systems
Shortest soil persistence among chloroacetamides tested on Regosol/Chernozem
Carryover injury risk to subsequent sugarbeet, dry beans, or small grains

Physical Description

Yellow to dark-brown liquid with a faintly aromatic odor; [ACGIH TLVs and BEIs]

Color/Form

Faintly yellow viscous liquid
Yellow-brown, clear liquid
Dark brown liquid

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Exact Mass

275.0746777 Da

Monoisotopic Mass

275.0746777 Da

Boiling Point

>= 280 °C
BP: 122.6 °C at 0.07 mm Hg

Heavy Atom Count

17

Density

1.195 at 25 °C

LogP

log Kow = 1.89

Odor

Aromatic
Faint aromatic odor

Decomposition

Hazardous decomposition products formed under fire conditions: Carbon oxides, nitrogen oxides (NOx), sulfur oxides, hydrogen chloride gas.

UNII

9H95J2H62E

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Dimethenamid-P is a faint yellow, thick liquid. It has a slightly aromatic odor. It is moderately soluble in water. USE: Dimethenamid-P is used as an agricultural herbicide. EXPOSURE: Workers who use dimethenamid-P may breathe in vapors or have direct skin contact. The general population may be exposed by vapors and dermally in local areas where dimethenamid-P has been recently applied and to a much lesser extent from eating foods containing residual amounts of dimethenamid-P. If dimethenamid-P is released to the environment, it will be broken down in air. Dimethenamid-P released to air will also be in or on particles that eventually fall to the ground. It may be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move through soil. It will be broken down by microorganisms, and is expected to build up in some fish. RISK: Data on the potential for dimethenamid-P to cause toxic effect in humans were not available. Dimethenamid-P is a mild eye and skin irritant in laboratory animals. Allergic skin reactions were reported following repeated skin exposure. Reduced activity, altered behavior and body posture, labored breathing, and drooling were observed in laboratory animals following a single exposure to an extremely high oral dose in air. Decreased body weight, stomach irritation, mild liver and kidney effects, and parathyroid gland damage were observed following repeated exposure to low-to-moderate oral doses. No evidence of infertility was observed in laboratory animals exposed to dimethenamid-P over two generations. Abortion, premature delivery, and delayed bone development were observed in laboratory animals exposed to dimethenamid-P during pregnancy at high oral doses that also caused severe toxicity in mothers. No birth defects were noted. Increased incidence of ovarian tumors was observed in some studies in laboratory animals following lifetime oral exposure to dimethenamid-P, but not in others. The potential for dimethenamid-P to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

0.000018 [mmHg]
1.83X10-5 mm Hg /2.51 mPa/ at 25 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

163515-14-8

Absorption Distribution and Excretion

In the poultry metabolism study, three hens were dosed orally for 4 days with ((14)C)dimethenamid at levels equivalent to 167 ppm (approximately 17,000 x maximum theoretical dietary burden (MTDB) of 0.01 ppm). Total radioactive residues were 8.33 ppm in liver, 0.58 ppm in muscle, 0.29 ppm in fat, 0.30 ppm in egg whites and 0.62 ppm in egg yolks. The metabolism of ((14)C)dimethenamid in hens was extensive, with parent only being identified in fat (34.9% TRR). Other than parent in fat, no one compound appears to account for more than 10% of the TRR in any given tissue. Although only limited identification of (14)C-residues was achieved, the poultry metabolism study was deemed adequate because the dosing level was highly exaggerated compared to the MTDB and the extensive metabolism of dimethenamid resulted in numerous minor metabolites (<10% TRR).
In the ruminant metabolism study, a dairy goat was dosed orally for 4 days with ((14)C)dimethenamid at levels equivalent to 223 ppm (>10,000x the maximum theoretical dietary burden (MTDB) of 0.019 ppm). Total radioactive residues were 16.6 ppm in liver, 9.9 ppm in kidneys, 0.97 ppm in muscle and fat, and 0.98 ppm in milk. ((14)C)Dimethenamid was extensively metabolized and identification of metabolites was limited.
Kfm:WIST rats of both sexes were treated with (14)C Dimethenamid-P technical (specific radioactivity: 157 uCi/mg; radiochemical purity: 99.9%). The specific activity of the dosage preparations was adjusted by supplements of unlabeled Dimethenamid-P technical (purity: 99.8%). ... 6 animals/sex/group were dosed orally by gavage with 10 or 1000 mg/kg, by intravenously with 10 mg/kg of the radiolabeled test material or with 10 mg/kg/day for 14 days with unlabeled test material, followed by a single 10 mg/kg dose of radiolabeled test material. Urine and feces were collected at specified intervals up to 7 days post-dose. In addition, two groups of three animals/sex were dosed orally with 10 mg/kg of the radiolabeled test material. From one group of bile-cannulated rats, bile as well as urine and feces was collected at specified intervals up to 7 days post-dose. Carbon dioxide as well as urine and feces was collected up to 48 hours post-dose from the other group of animals. ... two of the 5 males in the 1000 mg/kg group died. ... For the animals treated with 10 mg/kg orally, 96 to 97% of the administered dose was absorbed (see study in which the bile duct was cannulated). Seventy five to 82% of the dose was recovered in the bile. Eighty to 82% of the administered dose was recovered via excretion within the first 24 hours post-dose. Excretion of the radiolabel in carbon dioxide was quite minimal. Excretion of the radiolabel in the urine was higher for the females than for the males when the animals were dosed at 10 mg/kg ((M) 31 to 35% vs. (F) 47 to 53%). Excretion in the feces was similarly greater for the males ((M) 56 to 62% vs. (F) 37 to 48%). The route or frequency of treatment did not particularly affect this ratio. When the animals were treated with 1000 mg/kg, there was no apparent sexual difference in the excretion profile (urine: 62 to 63%, feces: 26 to 30%). For the animals treated with 10 mg/kg, 55 to 70% of the administered dose was recovered within the first 24 hours. In contrast, only 17 to 19% of the administered dose was recovered within the first 24 hours post-dose from the animals treated with 1000 mg/kg. ...
Kfm:WIST rats of both sexes were treated with (14)C Dimethenamid-P technical (specific radioactivity: 157 uCi/mg; radiochemical purity: 99.9%). The specific activity of the dosage preparations was adjusted by supplements of unlabeled Dimethenamid-P technical (purity: 99.8%). ... 3 rats/sex/group were dosed orally with 10 or 1000 mg/kg or intravenously with 10 mg/kg with the radiolabeled test material. Blood was collected periodically up to 7 days post-dose. ... One of the 3 males in both the 10 and 1000 mg/kg groups died. ... For the animals which were dosed orally, the peak blood levels were achieved only after 24 to 48 hours post-dose and were still quite elevated at 7 days post-dose. In the animals treated intravenously, peak levels were achieved more rapidly and were sustained throughout the 7 day period. ...
For more Absorption, Distribution and Excretion (Complete) data for Dimethenamid-P (6 total), please visit the HSDB record page.

Metabolism Metabolites

The primary pathway of metabolism for Dimethenamid-P /in Kfm:WIST rats/ was through glutathione conjugation. The resulting metabolites were products of the breakdown of the glutathione conjugate via 1) the mercapturic acid pathway, 2) to a cysteine conjugate followed by oxidation to the thiolactic acid conjugate and then by further oxidation to the sulfoxide of this conjugate or 3) to the mercaptan which was further modified by S-methylation and succeeding alterations. Additional pathways included the direct modification of the parent compound by demethylation and the oxidation of the methyl groups on the thiophene ring. Dechlorination of the compound and oxidation of the sulfur in the thiophene ring also occurred. Glucuronide and/or sulfate conjugates of metabolites were recovered from the urine, feces and bile.
Five CD rats/sex/group were dosed orally by gavage with 1 or 100 mg/kg of (14C) Dimethenamid-P (radiochemical purity: 98%, specific activity: 50.56 mCi/mmole). The purity of the unlabeled test material was not reported. Urine and feces were collected daily for 3 days. The urine and feces from the individual animals in the respective groups were pooled over the 3 day period in order to analyze for the presence of the plant metabolites, Dimethenamid-P sulfonate, Dimethenamid-P sulfoxide of thioglycolic acid, and Dimethenamid-P thioglycolic acid, in the excretory products. Isolation and purification of these metabolites by thin layer chromatography revealed that Dimethenamid-P sulfonate comprised 0.025 and 0.03% of the urine radiolabel and 0.016 and 0.02% of the fecal radiolabel in the 1 and 100 mg/kg group animals, respectively. The sulfoxide of thioglycolic acid derivative comprised 0.007 and 002% of the radiolabel recovered in the urine of the 1 and 100 mg/kg group animals, respectively. The Dimethenamid-P thioglycolic acid derivative was not recovered in any of the samples.

Wikipedia

Dimethenamid-p

Use Classification

Herbicides

Methods of Manufacturing

Dimethenamid is produced by reaction of 2,4-dimethyl-3-aminothiene with 2-chloro-3-methoxypropane, followed by treatment with chloroacetyl chloride. /Dimethenamid/
Preparation: K. Seckinger et al., United States of America patent 5457085 (1995 to Sandoz).

General Manufacturing Information

Dimethenamid is a racemic mixture of the M (or R) and P (or S) stereoisomers. When this compound was originally registered in various countries, all studies of toxicity were conducted with the racemic mixture. Later, it was discovered that only the P (or S) enantiomer has useful herbicidal activity.
Dimethenamid was originally registered as a mixture of R and S-isomers (50:50, S:R), and tolerances for the 50:50 mixture were established for dry beans, field corn, sweet corn, peanuts, sorghum, and soybean. Manufacture of the 50:50 mixture has ceased and has been replaced by a mixture (dimethenamid-P) that is enriched in the biologically active S-isomer (90:10, S:R). Registration of the original 50:50 mixture will be cancelled when existing stock is depleted.
Registration Notes: Outside USA: Wing-P for United Kingdom.
Dimethenamid-P is the International Standardization Organization (ISO) approved common name for S-2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)-acetamide. This compound belongs to the chemical family of chloroacetamides ... .

Analytic Laboratory Methods

A sensitive and simple method for the extraction and quantification of the herbicide dimethenamid-P from several raw agricultural commodities (RAC) is presented. The method provides sensitive and well-defined chromatography with baseline resolution in all matrixes tested. Homogenized samples were extracted with methanol-water, filtered, and then extracted with hexanes. A Florisil solid-phase extraction was then applied for the final cleanup. Sample separation and quantification were performed by gas chromatography with an electron capture detector. The instrument detection limit was 0.007 microg/mL, and the practical quantification limit was 0.003 microg/g (w/w) based on a 25 g sample. Recoveries for a series of fortified plant tissues ranged from 69 to 103%. The study demonstrated selective and sensitive recovery of dimethenamid-P from the RAC tested.
An adequate enforcement method is available for determining residues of dimethenamid in plant commodities. The Gas Chromatography/NitrogenPhosphorus Detector (GC/NPD) method (AM-0884-0193-1) has been validated by the Agency and submitted for publication in the Food and Drug Administration (FDA) Pesticide Analytical Manual (PAM), Volume II. The limit of quantitation (LOQ; determined as the lowest level of method validation, LLMV) is 0.01 ppm. This method is not enantiomer specific.
Residues by GC/NPD ... In soil by GC/NPD or TLC/RIS ... In water by GC/MS.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Recommended storage temperature 2 - 8 °C

Stability Shelf Life

Stable under recommended storage conditions.

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